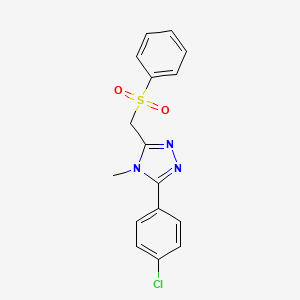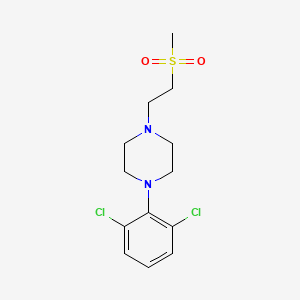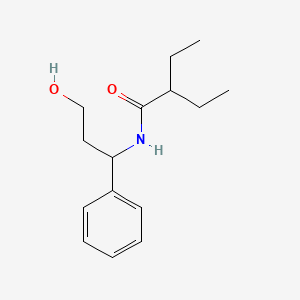
3-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzenesulfonylmethyl group, a 4-chlorophenyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Benzenesulfonylmethyl Group: This step involves the sulfonylation of the triazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Methylation: The final step involves the methylation of the triazole ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonylmethyl and 4-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonylmethyl)-5-phenyl-4-methyl-1,2,4-triazole: Lacks the 4-chlorophenyl group.
3-(Benzenesulfonylmethyl)-5-(4-methylphenyl)-4-methyl-1,2,4-triazole: Contains a 4-methylphenyl group instead of the 4-chlorophenyl group.
Uniqueness
3-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-20-15(11-23(21,22)14-5-3-2-4-6-14)18-19-16(20)12-7-9-13(17)10-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPOSPVTDHEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one](/img/structure/B6716222.png)
![2-[(3-bromophenyl)methyl-(oxan-4-yl)amino]-N-methylacetamide](/img/structure/B6716230.png)
![N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B6716233.png)
![N-[2-(4-methylphenyl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B6716245.png)
![5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B6716252.png)
![3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide](/img/structure/B6716257.png)
![5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6716263.png)
![5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione](/img/structure/B6716267.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide](/img/structure/B6716268.png)

![2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide](/img/structure/B6716271.png)
![2-(5-methyl-1,2-oxazol-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716290.png)
![9-[(3-chloro-4-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine](/img/structure/B6716311.png)
